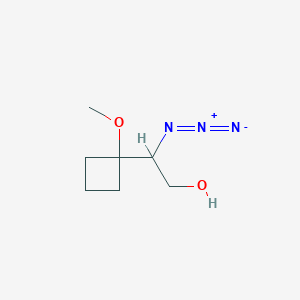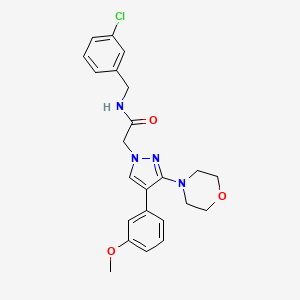
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide, also known as PTB, is a compound that has been extensively studied for its potential applications in scientific research. PTB is a derivative of the compound 2-mercaptobenzamide and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- N-substituted sulfanilamide derivatives, including structures related to N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide, have been synthesized and characterized using various spectroscopic methods. Single crystal X-ray diffraction determined their crystal structures, revealing distinct molecular conformations and hydrogen bond network properties. These derivatives exhibit specific thermal properties and melting points, indicating their potential for varied applications in material science (Lahtinen et al., 2014).
Material Science and Polymer Research
- Research into aromatic diamines substituted with trifluoromethyl groups, similar in structure to this compound, led to the synthesis of polyimides with good solubility in strong organic solvents. These polyimides possess high glass-transition temperatures and thermal stability, indicating their potential use in high-performance material applications (Liu et al., 2002).
Biomedical Applications
- Benzamide derivatives, which share structural similarities with this compound, have been synthesized and tested for their anti-pathogenic activity. These compounds showed significant activity against bacterial strains known for biofilm formation, suggesting potential as novel antimicrobial agents (Limban et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3OS/c24-20(22(25)26)14-15-31-21-9-5-4-8-19(21)23(30)27-16-10-12-18(13-11-16)29-28-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSTVTMRGBDZDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SCCC(=C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901040684 |
Source


|
| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339020-02-9 |
Source


|
| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)

![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)
![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)
![(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2403517.png)
![7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2403521.png)







![1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2403533.png)
